![molecular formula C8H13F2NO2 B3249804 (2S)-amino(4,4-difluorocyclohexyl)ethanoic acid CAS No. 1975200-03-3](/img/structure/B3249804.png)
(2S)-amino(4,4-difluorocyclohexyl)ethanoic acid
Overview
Description
(2S)-amino(4,4-difluorocyclohexyl)ethanoic acid is a fluorinated organic compound with the chemical formula C7H10F2O2 . It belongs to the class of carboxylic acids and contains an amino group (NH2) and a difluorocyclohexyl moiety. The compound’s systematic name reflects its stereochemistry (2S configuration) and substituents .
Synthesis Analysis
The synthesis of this compound involves the introduction of the amino group onto the 4,4-difluorocyclohexyl ring. Specific synthetic routes may vary, but common methods include amide coupling reactions or reductive amination . Researchers have explored various strategies to achieve efficient and selective synthesis .
Molecular Structure Analysis
The molecular structure of (2S)-amino(4,4-difluorocyclohexyl)ethanoic acid consists of a cyclohexane ring with two fluorine atoms at the 4 and 4 positions. The amino group is attached to the ethanoic acid side chain. The stereochemistry at the amino center is (2S) , indicating the L-amino acid configuration .
Chemical Reactions Analysis
(2S)-amino(4,4-difluorocyclohexyl)ethanoic acid can participate in various chemical reactions typical of carboxylic acids and amino acids. These include esterification , amidation , and hydrolysis reactions. Researchers have explored its reactivity in the context of drug development and synthetic chemistry .
Physical And Chemical Properties Analysis
Mechanism of Action
Safety and Hazards
Future Directions
Future research could explore the compound’s biological activity , pharmacological potential , and applications in fields such as medicinal chemistry , materials science , and agrochemicals . Investigating its interactions with biological targets and assessing its safety profile will be crucial for its development .
properties
IUPAC Name |
(2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2/c9-8(10)3-1-5(2-4-8)6(11)7(12)13/h5-6H,1-4,11H2,(H,12,13)/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOACGGSRPGHQFC-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(C(=O)O)N)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1[C@@H](C(=O)O)N)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-amino(4,4-difluorocyclohexyl)ethanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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